molecular formula C24H27N5O4 B2710579 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide CAS No. 1396759-39-9

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide

Cat. No. B2710579
CAS RN: 1396759-39-9
M. Wt: 449.511
InChI Key: WGOPQICIZNGJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H27N5O4 and its molecular weight is 449.511. The purity is usually 95%.
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Scientific Research Applications

Anthelmintic Applications

Triazole derivatives, akin to the chemical structure , have demonstrated significant anthelmintic activity. Kumar and Sahoo (2014) synthesized a series of compounds by clubbing triazole moiety with a benzimidazole ring, showcasing good anthelmintic activity compared with standard drugs such as Albendazole and Piperazine (Kumar & Sahoo, 2014).

Antimicrobial and Anti-Inflammatory Applications

Compounds with structures incorporating triazole, benzothiazole, and piperidine have been evaluated for their antimicrobial properties. Anuse et al. (2019) synthesized derivatives evaluated against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, showing good to moderate activity (Anuse et al., 2019). Additionally, triazole derivatives have been explored for anti-inflammatory and anti-nociceptive activities, with some compounds exhibiting significant results compared to other synthesized compounds (Upmanyu et al., 2011).

Antitumor Activities

The structural motifs present in the compound of interest are also part of molecules studied for antitumor activities. Suresh et al. (2016) synthesized thiazolo-triazolo-pyridine derivatives showing significant biological activity against tested microorganisms, suggesting potential in antitumor applications (Suresh et al., 2016).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-27-24(31)29(19-5-3-2-4-6-19)23(26-27)17-9-11-28(12-10-17)16-22(30)25-18-7-8-20-21(15-18)33-14-13-32-20/h2-8,15,17H,9-14,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOPQICIZNGJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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